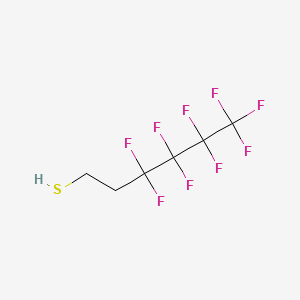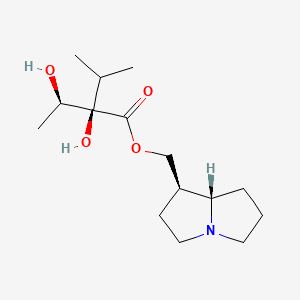
2-(Perfluorobutyl)éthanethiol
Vue d'ensemble
Description
“2-(Perfluorobutyl)ethanethiol” is a chemical compound . It is not intended for human or veterinary use and is used for research purposes only.
Synthesis Analysis
While specific synthesis methods for “2-(Perfluorobutyl)ethanethiol” were not found, thiols in general can be formed by the reaction of hydrosulfide anion with an alkyl halide . More research is needed to determine the specific synthesis process for “2-(Perfluorobutyl)ethanethiol”.
Molecular Structure Analysis
The molecular formula for “2-(Perfluorobutyl)ethanethiol” is C6H5F9S . More detailed structural information was not found in the search results.
Chemical Reactions Analysis
Thiols, which “2-(Perfluorobutyl)ethanethiol” is a type of, can react with heavy metals forming insoluble compounds . This reaction is responsible for the biological toxicity of heavy metal salts, due to the inactivation of proteins containing -SH group as cysteine residues .
Applications De Recherche Scientifique
Modification de surface des nanoparticules
2-(Perfluorobutyl)éthanethiol: est utilisé comme une monocouche auto-assemblée (SAM) pour modifier les propriétés de surface des nanoparticules . Cette modification peut améliorer la stabilité, la dispersibilité et la fonctionnalité des nanoparticules, ce qui est crucial pour diverses applications, notamment la délivrance de médicaments, l'imagerie et les catalyseurs dans les réactions chimiques.
Revêtements super-hydrophobes
La capacité du composé à créer des surfaces super-hydrophobes est importante pour le développement de revêtements polymères nanofibreux . Ces revêtements sont particulièrement utiles pour prévenir la croissance bactérienne sur les surfaces, ce qui a des implications pour les dispositifs médicaux et l'emballage alimentaire.
Applications électroniques
Dans le domaine de l'électronique, 3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexanethiol est utilisé pour préparer des anodes pour les diodes électroluminescentes polymères (PLED) . Il améliore le travail thermodynamique minimal et réduit le potentiel de barrière pour l'injection de trous, ce qui est vital pour l'efficacité et la longévité des PLED.
Assainissement environnemental
Les substances perfluoroalkylées et polyfluoroalkylées (PFAS), qui comprennent le This compound, ont été identifiées dans des applications d'assainissement environnemental . Elles sont utilisées dans les procédés de remédiation des sols et des eaux en raison de leur forte stabilité chimique et de leur résistance à la dégradation.
Sécurité alimentaire
Des recherches ont montré que les PFAS, comme le This compound, peuvent être trouvés dans les huiles comestibles en raison d'une contamination provenant des équipements de transformation ou des matériaux d'emballage . Comprendre le comportement de ces substances dans les matrices alimentaires est essentiel pour évaluer l'exposition humaine et développer des stratégies pour la minimiser.
Ingénierie biomédicale
Les propriétés uniques du composé sont exploitées en ingénierie biomédicale pour créer des polymères destinés aux systèmes de délivrance de médicaments et aux échafaudages de l'ingénierie tissulaire . Sa stabilité et sa résistance à la dégradation biologique le rendent adapté aux applications à long terme dans le corps humain.
Applications industrielles
Dans les milieux industriels, le This compound est utilisé pour créer des polymères pour les revêtements et les adhésifs . Ces polymères présentent une durabilité et une résistance chimique améliorées, ce qui les rend idéaux pour les environnements industriels difficiles.
Secteur de l'énergie
Le composé est également utilisé dans le secteur de l'énergie, notamment dans le développement de matériaux pour les piles à combustible et les cellules solaires . Sa stabilité thermique et ses propriétés électriques contribuent à l'efficacité et aux performances de ces systèmes énergétiques.
Orientations Futures
Per- and polyfluoroalkyl substances (PFAS), which include “2-(Perfluorobutyl)ethanethiol”, have been documented at all spatial scales with concerns of adverse ecological and human health effects . More research is needed to understand the environmental impact and potential uses of these substances .
Mécanisme D'action
Target of Action
2-(Perfluorobutyl)ethanethiol, also known as 3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexanethiol, is a type of perfluorinated compound (PFC). PFCs are molecules made up of carbon chains to which fluorine atoms are bound . The most sensitive target organs for repetitive oral application of PFCs like PFOS and PFOA in rats and cynomolgus monkeys were the liver and thyroid .
Mode of Action
Pfcs are known to be chemically very stable and highly resistant to biological degradation due to the strength of the carbon/fluorine bond . This stability allows them to persist in the environment and bioaccumulate .
Biochemical Pathways
For example, one study found that the organic anion transporter (OATs 2 and 3) enables the uptake of PFOA from the blood by the proximal tubule cells in the kidneys .
Pharmacokinetics
Pfcs are known to be persistent and bioaccumulative . They can be detected almost ubiquitously, e.g., in water, plants, different kinds of foodstuffs, in animals such as fish, birds, in mammals, as well as in human breast milk and blood .
Result of Action
Numerous publications allude to the negative effects of pfcs on human health . These effects include acute toxicity, subacute and subchronic toxicities, chronic toxicity including carcinogenesis, genotoxicity and epigenetic effects, reproductive and developmental toxicities, neurotoxicity, effects on the endocrine system, and immunotoxicity .
Action Environment
The action of 2-(Perfluorobutyl)ethanethiol, like other PFCs, can be influenced by environmental factors. Due to their chemical stability, PFCs tend to persist in the environment . They can bioaccumulate and also undergo biomagnification . These compounds are proposed as a new class of 'persistent organic pollutants’ .
Propriétés
IUPAC Name |
3,3,4,4,5,5,6,6,6-nonafluorohexane-1-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F9S/c7-3(8,1-2-16)4(9,10)5(11,12)6(13,14)15/h16H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJXVHYUQPXZOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40880388 | |
| Record name | 2-(Perfluorobutyl)ethanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40880388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34451-25-7, 68140-20-5 | |
| Record name | 2-(Perfluorobutyl)ethanethiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034451257 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perfluoroalkyl(C4-10)ethyl mercaptan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068140205 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiols, C6-12, .gamma.-.omega.-perfluoro | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(Perfluorobutyl)ethanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40880388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thiols, C6-12, γ-ω-perfluoro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.510 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexanethiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(PERFLUOROBUTYL)ETHANETHIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3A52935OO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-Bromobenzo[c][1,2,5]oxadiazole 1-oxide](/img/structure/B1606147.png)





![Ethanone, 1-[4-(1-methylethenyl)phenyl]-](/img/structure/B1606157.png)
![[1,2,5]Oxadiazolo[3,4-f]cinnoline](/img/structure/B1606158.png)
